(5-Chloro-1,2,4-thiadiazol-3-yl)methanol
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Overview
Description
(5-Chloro-1,2,4-thiadiazol-3-yl)methanol is a heterocyclic compound containing a thiadiazole ring substituted with a chlorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,2,4-thiadiazol-3-yl)methanol typically involves the reaction of 5-chloro-1,2,4-thiadiazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the hydroxymethyl group to the thiadiazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,2,4-thiadiazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a thiadiazole derivative without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (5-Chloro-1,2,4-thiadiazol-3-yl)carboxylic acid.
Reduction: Formation of 1,2,4-thiadiazol-3-ylmethanol.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(5-Chloro-1,2,4-thiadiazol-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its derivatives have shown activity against various bacterial and fungal strains.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory activities. Some derivatives have shown promising results in preclinical studies.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are used as active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of (5-Chloro-1,2,4-thiadiazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but with a methyl group instead of a hydroxymethyl group.
1,2,4-Thiadiazole: The parent compound without any substituents.
5-Chloro-1,3,4-thiadiazole: A positional isomer with the chlorine atom at a different position.
Uniqueness
(5-Chloro-1,2,4-thiadiazol-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-chloro-1,2,4-thiadiazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMBUJXSGXWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NSC(=N1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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